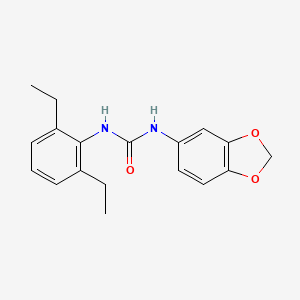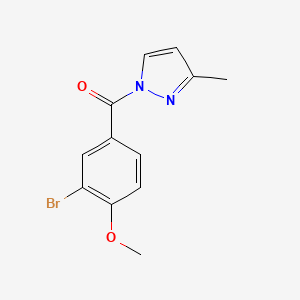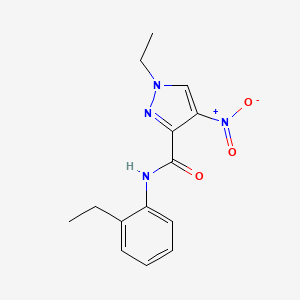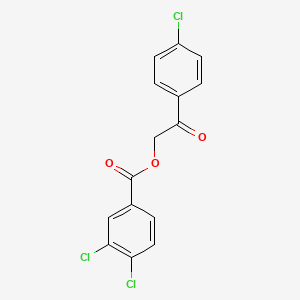
2-(4-chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate, commonly known as CDB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a herbicide and insecticide. This compound belongs to the family of benzoate herbicides and is known for its high efficacy against a wide range of weeds and insects.
科学研究应用
CDB has been extensively studied for its potential applications in the field of agriculture. It has been found to be highly effective against a wide range of weeds and insects, making it a promising candidate for use as a herbicide and insecticide. CDB has been shown to have a broad spectrum of activity against various weed species, including grasses and broad-leaved weeds. Additionally, CDB has shown promising results in controlling insect pests such as aphids, whiteflies, and thrips.
作用机制
The mechanism of action of CDB involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll in plants. CDB binds to the active site of the PPO enzyme, preventing it from functioning properly. This leads to the accumulation of toxic intermediates, resulting in the death of the plant. In insects, CDB acts as a neurotoxin, disrupting the normal functioning of the nervous system and leading to paralysis and death.
Biochemical and Physiological Effects:
CDB has been shown to have minimal toxicity to mammals and birds, making it a safer alternative to other herbicides and insecticides. However, it can have adverse effects on aquatic organisms and non-target plants. CDB has also been shown to have a low persistence in the environment, making it an environmentally friendly option for pest control.
实验室实验的优点和局限性
One of the major advantages of CDB is its high efficacy against a wide range of pests, making it a promising candidate for use in agriculture. Additionally, CDB has minimal toxicity to mammals and birds, making it a safer option for pest control. However, CDB can have adverse effects on aquatic organisms and non-target plants, limiting its use in certain environments. Another limitation of CDB is its high cost of production, which may hinder its widespread use in agriculture.
未来方向
There are several future directions for the research and development of CDB. One potential area of research is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another area of research is the development of new formulations of CDB that can improve its efficacy and reduce its environmental impact. Additionally, further studies are needed to evaluate the long-term effects of CDB on the environment and non-target organisms. Finally, the potential use of CDB as a lead compound for the development of new herbicides and insecticides should be explored.
合成方法
The synthesis of CDB involves the reaction between 3,4-dichlorobenzoic acid and 2-(4-chlorophenyl)-2-oxoacetic acid ethyl ester in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of CDB. The yield of CDB can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
属性
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O3/c16-11-4-1-9(2-5-11)14(19)8-21-15(20)10-3-6-12(17)13(18)7-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHBGRLWRWHYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)
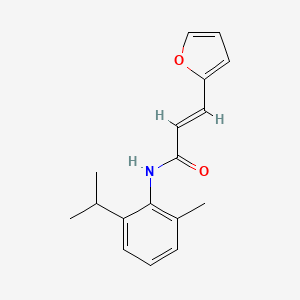

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)
![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)
![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)


